molecular formula C12H22O B14227233 6-Ethenylidenedecan-4-OL CAS No. 821782-62-1

6-Ethenylidenedecan-4-OL

Cat. No.: B14227233
CAS No.: 821782-62-1
M. Wt: 182.30 g/mol
InChI Key: WPXXJROWIQCMPX-UHFFFAOYSA-N
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Description

6-Ethenylidenedecan-4-OL is an organic compound with the molecular formula C12H22O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes an ethenylidene group and a decan-4-ol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethenylidenedecan-4-OL can be achieved through various methods. One common approach involves the use of Grignard reagents, where a suitable alkyl halide reacts with magnesium in the presence of an ether solvent to form the Grignard reagent. This reagent is then reacted with an aldehyde or ketone to produce the desired alcohol.

Another method involves the hydroboration-oxidation of alkenes. In this process, an alkene undergoes hydroboration with borane (BH3) to form an organoborane intermediate, which is subsequently oxidized with hydrogen peroxide (H2O2) in the presence of a base to yield the alcohol.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes due to their efficiency and high yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Ethenylidenedecan-4-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

6-Ethenylidenedecan-4-OL has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Ethenylidenedecan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ethenylidene group can participate in various chemical reactions, altering the compound’s reactivity and interactions.

Comparison with Similar Compounds

6-Ethenylidenedecan-4-OL can be compared with other similar compounds, such as:

    Decan-4-ol: Lacks the ethenylidene group, making it less reactive in certain chemical reactions.

    Ethenylidenedecan-1-OL: Has the hydroxyl group at a different position, affecting its chemical properties and reactivity.

The presence of the ethenylidene group in this compound makes it unique and more versatile in various chemical reactions compared to its analogs.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in the synthesis of complex molecules and a subject of interest in scientific research.

Properties

CAS No.

821782-62-1

Molecular Formula

C12H22O

Molecular Weight

182.30 g/mol

InChI

InChI=1S/C12H22O/c1-4-7-9-11(6-3)10-12(13)8-5-2/h12-13H,3-5,7-10H2,1-2H3

InChI Key

WPXXJROWIQCMPX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=C=C)CC(CCC)O

Origin of Product

United States

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